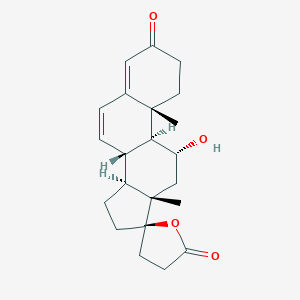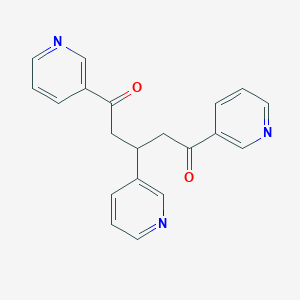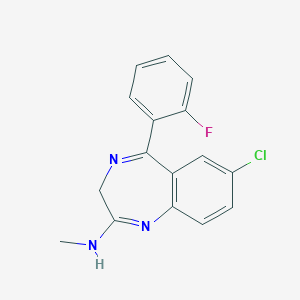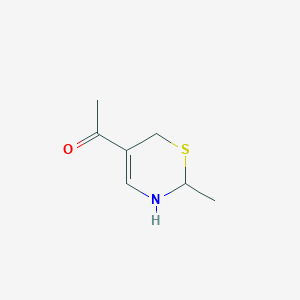![molecular formula C8H8O3 B019491 Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 110225-65-5](/img/structure/B19491.png)
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, also known as MOC, is a cyclic organic compound that has been the subject of extensive research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the target organisms or cells. For example, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been shown to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase, an essential enzyme for bacterial DNA replication. Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Effets Biochimiques Et Physiologiques
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. It has been shown to have minimal effects on the normal physiological functions of cells and tissues, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate in lab experiments is its ease of synthesis and availability. Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be synthesized using simple and readily available starting materials and equipment. In addition, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate exhibits good stability and can be stored for extended periods without significant degradation. However, one of the limitations of using Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate in lab experiments is its relatively low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. One direction is to further investigate its potential as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Another direction is to explore its potential as a monomer for the synthesis of polymers with unique properties. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. Finally, the development of new and improved synthesis methods for Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate could lead to its wider use in various fields.
Méthodes De Synthèse
The synthesis of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves a two-step process. The first step involves the reaction of 2,5-dimethylfuran with maleic anhydride to produce the intermediate 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The second step involves the reaction of the intermediate with methanol in the presence of a catalyst to produce Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. The yield of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been found to exhibit various biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been studied for its potential use in materials science as a monomer for the synthesis of polymers with unique properties.
Propriétés
Numéro CAS |
110225-65-5 |
|---|---|
Nom du produit |
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C8H8O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-5,7H,1H3 |
Clé InChI |
XIWHWRQQDJQUEE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2C=CC1O2 |
SMILES canonique |
COC(=O)C1=CC2C=CC1O2 |
Synonymes |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylicacid,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)





![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)

